Cas no 495405-09-9 (Ethyl 3,4,5-trifluorobenzoate)
Ethyl 3,4,5-trifluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3,4,5-trifluorobenzoate
- LogP
- Benzoic acid, 3,4,5-trifluoro-, ethyl ester
- AK174069
-
- MDL: MFCD06204428
- Inchi: 1S/C9H7F3O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3
- InChI Key: UWHPRVLGRIWCQQ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=C(C(=O)OCC)C=1)F)F
Computed Properties
- Exact Mass: 204.03981
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 198
- Topological Polar Surface Area: 26.3
Experimental Properties
- PSA: 26.3
Ethyl 3,4,5-trifluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094283-10g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 95% | 10g |
$189.88 | 2023-09-01 | |
| Alichem | A019094283-25g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 95% | 25g |
$346.80 | 2023-09-01 | |
| Chemenu | CM253182-5g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 95% | 5g |
$120 | 2021-06-16 | |
| Chemenu | CM253182-10g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 95% | 10g |
$192 | 2021-06-16 | |
| Chemenu | CM253182-25g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 95% | 25g |
$318 | 2021-06-16 | |
| Apollo Scientific | PC57036-5g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 5g |
£30.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV802-20g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 20g |
380.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV802-1g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 1g |
58.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV802-5g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 5g |
130.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV802-25g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 25g |
572CNY | 2021-05-07 |
Ethyl 3,4,5-trifluorobenzoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Ethyl 3,4,5-trifluorobenzoate
Ethyl 3,4,5-Trifluorobenzoate: A Comprehensive Overview
Ethyl 3,4,5-trifluorobenzoate, with the CAS number 495405-09-9, is a compound of significant interest in various chemical and pharmaceutical applications. This compound is an ester derivative of benzoic acid, where the benzene ring is substituted with three fluorine atoms at the 3, 4, and 5 positions. The ethyl group serves as the esterifying agent, making it a valuable intermediate in organic synthesis.
The structure of Ethyl 3,4,5-trifluorobenzoate is characterized by its highly fluorinated aromatic ring. The presence of three fluorine atoms imparts unique electronic properties to the molecule, enhancing its stability and reactivity in certain chemical transformations. Recent studies have highlighted the role of fluorinated aromatic compounds in drug design due to their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability.
The synthesis of Ethyl 3,4,5-trifluorobenzoate typically involves the esterification of 3,4,5-trifluorobenzoic acid with ethanol under acidic or enzymatic conditions. This reaction is highly efficient and can be optimized to achieve high yields. Researchers have explored green chemistry approaches to minimize environmental impact during the synthesis process.
In terms of applications, Ethyl 3,4,5-trifluorobenzoate has been utilized as a precursor in the preparation of various biologically active compounds. For instance, recent advancements in medicinal chemistry have demonstrated its potential as a building block for developing novel anti-inflammatory agents and anticancer drugs. Its fluorinated structure contributes to enhanced binding affinity with target proteins.
Moreover, Ethyl 3,4,5-trifluorobenzoate exhibits interesting photophysical properties that make it suitable for applications in optoelectronics and sensor technologies. Studies published in leading journals have explored its use in designing fluorescent probes for detecting specific analytes in complex biological systems.
The environmental impact of Ethyl 3,4,5-trifluorobenzoate has also been a subject of recent research. Biodegradation studies indicate that under aerobic conditions, this compound undergoes microbial transformation into less harmful byproducts. These findings are crucial for assessing its safety profile and ensuring sustainable industrial practices.
In conclusion, Ethyl 3,4,5-trifluorobenzoate (CAS No: 495405-09-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and potential for further functionalization continue to drive innovative research efforts aimed at harnessing its full potential.
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